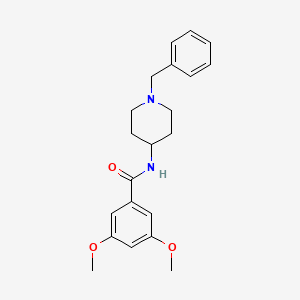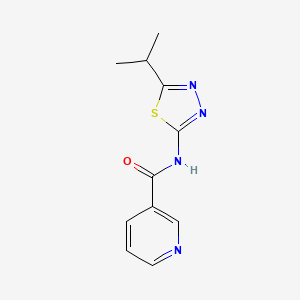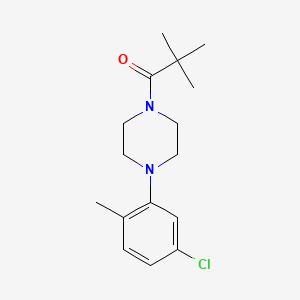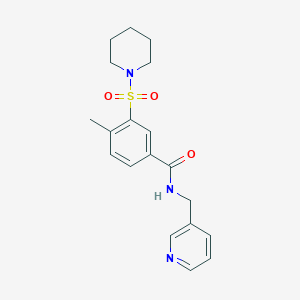
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
Vue d'ensemble
Description
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a selective and potent inhibitor of the protein kinase, PIM1.
Mécanisme D'action
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide acts as a selective and potent inhibitor of the PIM1 kinase. The PIM1 kinase plays a critical role in cancer development and progression by promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting the PIM1 kinase, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide exhibits several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PIM1 kinase. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential role in the treatment of cardiovascular diseases, such as atherosclerosis, by inhibiting the proliferation of smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in lab experiments include its potent and selective inhibition of the PIM1 kinase, which makes it a valuable tool for studying the role of the PIM1 kinase in cancer development and progression. However, limitations include the need for further studies to determine the optimal dosage and toxicity profile of the compound.
Orientations Futures
For the study of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide include further studies to determine its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of the compound. Furthermore, studies are needed to determine the potential for combination therapy with other anti-cancer drugs and the potential for resistance to the compound.
Applications De Recherche Scientifique
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the PIM1 kinase, which plays a critical role in cancer development and progression. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential role in the treatment of cardiovascular diseases, such as atherosclerosis, by inhibiting the proliferation of smooth muscle cells.
Propriétés
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-8-17(19(23)21-14-16-6-5-9-20-13-16)12-18(15)26(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDPBRRRBCZQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



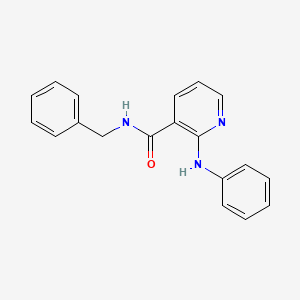
![N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B3745478.png)
![[1-(acetylamino)-2-phenylethyl]phosphonic acid](/img/structure/B3745481.png)
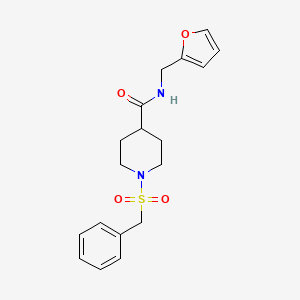

![[1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B3745499.png)
![N-[2,2-difluoro-1-(trifluoromethyl)vinyl]benzenesulfonamide](/img/structure/B3745501.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)indoline](/img/structure/B3745504.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3745507.png)
![methyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3745513.png)
